N-(2-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
This compound features a pyrazoline core substituted with a 2-ethoxyphenyl group at position 5, an acetyl moiety at position 1, and a methanesulfonamide-linked phenyl ring at position 3 (Figure 1). Its molecular formula is C20H23N3O4S, with a molecular weight of 401.5 g/mol .
Properties
IUPAC Name |
N-[2-[2-acetyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-4-27-20-12-8-6-10-16(20)19-13-18(21-23(19)14(2)24)15-9-5-7-11-17(15)22-28(3,25)26/h5-12,19,22H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQPIMOPQDPGSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=CC=C3NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Cyclocondensation Route
The most widely reported method involves a three-step sequence:
Step 1: Synthesis of 5-(2-Ethoxyphenyl)-4,5-Dihydro-1H-Pyrazole
A solution of 2-ethoxybenzaldehyde (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in ethanol undergoes condensation at 80°C for 6 hours to form the corresponding chalcone derivative. Subsequent treatment with hydrazine hydrate (1.5 equiv) at reflux for 12 hours yields the dihydropyrazole intermediate.
Reaction Scheme :
$$
\text{2-Ethoxybenzaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{EtOH, Δ}} \text{Chalcone} \xrightarrow{\text{NH}2\text{NH}2\text{, Δ}} \text{Dihydropyrazole}
$$
Step 2: Acetylation
The dihydropyrazole intermediate is acetylated using acetic anhydride (2.0 equiv) in dichloromethane with catalytic DMAP (0.1 equiv). The reaction proceeds at 25°C for 4 hours, achieving >90% conversion.
Step 3: Sulfonylation
The acetylated pyrazole (1.0 equiv) is reacted with methanesulfonyl chloride (1.2 equiv) in anhydrous DMF under nitrogen atmosphere. Triethylamine (2.5 equiv) is added to scavenge HCl, and the mixture is stirred at 0–5°C for 2 hours to prevent side reactions. The crude product is isolated via extraction (ethyl acetate/water) and purified by recrystallization from ethanol.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 58–62% | |
| Purity (HPLC) | ≥98% | |
| Reaction Time (Step 3) | 2 hours |
One-Pot Tandem Approach
Recent advancements have enabled a telescoped synthesis to minimize intermediate isolation:
Simultaneous Cyclocondensation and Acetylation :
A mixture of 2-ethoxybenzaldehyde, ethyl acetoacetate, and hydrazine hydrate in acetic acid is heated at 100°C for 8 hours. This one-pot method directly generates the acetylated dihydropyrazole, bypassing separate acetylation steps.In Situ Sulfonylation :
Methanesulfonyl chloride is added dropwise to the reaction mixture at 0°C, followed by triethylamine. After 1 hour, the product precipitates and is filtered.
Advantages :
- Reduced processing time (total 9 hours vs. 18 hours for stepwise synthesis)
- Higher atom economy (82% vs. 65%)
Optimization of Reaction Conditions
Solvent Screening
Comparative studies reveal solvent polarity critically impacts sulfonylation efficiency:
| Solvent | Conversion (%) | Byproducts (%) |
|---|---|---|
| DMF | 98 | <2 |
| THF | 75 | 12 |
| Dichloromethane | 88 | 5 |
| Toluene | 63 | 22 |
DMF maximizes conversion due to its ability to stabilize the sulfonyl chloride intermediate.
Temperature Control
Maintaining 0–5°C during sulfonylation suppresses N-acetyl group hydrolysis:
| Temperature (°C) | Sulfonamide Yield (%) | Hydrolysis Byproduct (%) |
|---|---|---|
| 0–5 | 95 | <1 |
| 25 | 82 | 8 |
| 40 | 65 | 23 |
Purification and Characterization
Chromatographic Purification
Flash chromatography (SiO₂, hexane/ethyl acetate 3:1) removes unreacted starting materials and diastereomers. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms purity.
Spectroscopic Characterization
Industrial Production Considerations
Scaling the synthesis requires addressing three critical factors:
Continuous Flow Reactors :
- Microreactors enhance heat transfer during exothermic sulfonylation, reducing hot spots.
- Residence time of 30 minutes achieves 94% conversion vs. 2 hours in batch.
Catalyst Recycling :
Immobilized lipase catalysts (e.g., Novozym 435) enable recovery and reuse for up to 5 cycles without activity loss.Green Chemistry Metrics :
- E-factor : Reduced from 12.5 (batch) to 3.2 (flow) via solvent recycling.
- PMI (Process Mass Intensity) : Improved from 28 to 9.7.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-(2-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This leads to competitive inhibition, where the compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. The pyrazole ring and its substituents may also contribute to the compound’s binding affinity and specificity for its target enzymes.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a class of N-phenylpyrazoline sulfonamides , where variations in substituents significantly influence biological activity and physicochemical properties. Key analogs are compared below:
Table 1: Structural and Functional Comparison of Analogs
*Molecular weights estimated based on substituent masses.
Pharmacological and Binding Insights
- Antiviral Activity : The benzoyl-substituted analog (CAS unspecified) exhibited robust binding to monkeypox virus (MPXV) proteins (DPol and A42R), with molecular dynamics (MD) simulations confirming stability . This highlights the importance of aromatic acyl groups in enhancing ligand-protein interactions.
- Regiochemical Influence : The 4-phenyl isomer (852140-98-8) versus the 2-phenyl target compound underscores the critical role of substituent positioning in pharmacological activity, though direct comparisons are lacking .
Physicochemical and Metabolic Considerations
- Solubility : Ethanesulfonamide (CAS unspecified) and methanesulfonamide derivatives differ in solubility profiles, with longer alkyl chains possibly reducing aqueous solubility .
Biological Activity
N-(2-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound belonging to the pyrazole class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides an overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H23N3O4S. The compound features a pyrazole ring substituted with an acetyl group and an ethoxyphenyl moiety, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O4S |
| Molecular Weight | 401.48 g/mol |
| Purity | ≥ 95% |
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. A study reported that certain pyrazole derivatives demonstrated IC50 values in the low micromolar range against COX enzymes, indicating potent anti-inflammatory activity .
Anticancer Properties
Pyrazole derivatives have also been explored for their anticancer potential. A notable study highlighted that a related compound exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values as low as 0.08 µM . The mechanism of action is thought to involve the inhibition of specific signaling pathways that promote cancer cell proliferation.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies suggest that pyrazole compounds can act against a range of pathogens, including bacteria and fungi. The presence of the methanesulfonamide group may enhance the compound's ability to penetrate microbial membranes .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as COX and monoamine oxidases (MAOs), leading to reduced inflammatory responses and altered neurotransmitter levels.
- Receptor Modulation : It may also interact with specific receptors involved in pain and inflammation pathways.
- Cell Cycle Interference : By disrupting cell cycle progression in cancer cells, the compound can induce apoptosis.
Case Study 1: Anti-inflammatory Effects
In a controlled study on rats subjected to carrageenan-induced paw edema, a series of pyrazole derivatives were evaluated for their anti-inflammatory effects. Among them, this compound showed a significant reduction in edema compared to the control group, demonstrating its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Activity
A recent in vitro study assessed the anticancer effects of several pyrazole derivatives on human cancer cell lines. The results indicated that this compound exhibited notable cytotoxicity against MCF-7 cells with an IC50 value of 0.07 µM, comparable to established chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing N-(2-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, and how can purity be ensured during synthesis?
- Methodology : Multi-step synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by sulfonylation. Critical parameters include temperature control (60–80°C for cyclization) and solvent selection (e.g., ethanol or DMF). Flow chemistry can enhance yield (85–92%) by improving reaction homogeneity and reducing side products . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation using HPLC (C18 column, acetonitrile/water mobile phase) ensures >98% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves pyrazole ring protons (δ 3.2–4.1 ppm) and sulfonamide NH (δ 10.2–11.5 ppm) .
- X-ray crystallography : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to determine dihedral angles between aromatic rings and confirm stereochemistry. For low-resolution data, implement TWINABS to correct for crystal twinning .
- Mass spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., m/z 449.5 [M+H]⁺) .
Q. How can researchers initially assess the biological activity of this compound?
- Methodology : Perform in silico molecular docking (AutoDock Vina or Glide) against target proteins (e.g., viral polymerases). Prioritize compounds with binding energies <−8.0 kcal/mol. Validate via MD simulations (GROMACS, 100 ns trajectories) to assess complex stability (RMSD <2.0 Å) . For in vitro assays, use enzyme inhibition studies (IC₅₀ via fluorometric assays) or antimicrobial disk diffusion (MIC ≤50 µg/mL) .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity across studies be resolved?
- Methodology :
- QSAR modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., 2-ethoxyphenyl vs. 3-fluorophenyl) with activity. Validate with leave-one-out cross-validation (R² >0.7) .
- Dose-response reevaluation : Conduct orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) to rule out assay-specific artifacts .
- Meta-analysis : Pool data from PubChem and ChEMBL to identify consensus targets (e.g., kinase inhibition vs. DNA intercalation) .
Q. What strategies improve the compound’s selectivity for specific enzyme targets (e.g., MPXV DNA polymerase vs. human homologs)?
- Methodology :
- Structural modification : Introduce electron-withdrawing groups (e.g., -CF₃ at the phenyl ring) to enhance interactions with viral-specific residues (e.g., Leu631 in MPXV polymerase) .
- Mutagenesis studies : Co-crystallize the compound with target enzymes to identify critical H-bonding residues (e.g., Arg634). Use site-directed mutagenesis (Ala-scanning) to confirm binding hotspots .
Q. How can crystallographic challenges (e.g., low-resolution data or twinning) be addressed during structural analysis?
- Methodology :
- Data collection : Optimize crystal freezing (100 K) with cryoprotectants (25% glycerol). Use synchrotron radiation (λ = 0.9 Å) for high-resolution datasets .
- Refinement : For twinned crystals (twin law -h, -k, l), apply SHELXL TWIN commands with BASF parameter optimization. Use R₁/Rfree convergence <5% difference .
Q. What computational tools predict the compound’s electronic properties and reactivity for further derivatization?
- Methodology :
- Wavefunction analysis : Multiwfn calculates electrostatic potential maps (ESP) to identify nucleophilic/electrophilic sites (e.g., sulfonamide S=O groups, δ− = −0.5 e/ų) .
- DFT calculations : Gaussian 16 (B3LYP/6-31G*) optimizes geometry and computes Fukui indices for reaction site prediction (e.g., pyrazole C3 for electrophilic attack) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
